3-Methyl-2-piperidineacetonitrile
Description
Significance of Piperidine (B6355638) Scaffolds in Synthetic and Medicinal Chemistry Research
The piperidine motif, a six-membered heterocyclic amine, is a cornerstone in the world of organic and medicinal chemistry. nih.gov Its prevalence is not a matter of chance but a consequence of its favorable physicochemical and biological properties. Piperidine and its derivatives are found in a vast number of natural alkaloids and are a key structural component in numerous approved pharmaceutical agents. ajchem-a.comwikipedia.org The natural occurrence of the piperidine structure can be seen in compounds like piperine (B192125), the molecule responsible for the pungency of black pepper, and the potent toxin coniine from poison hemlock. wikipedia.org
The significance of the piperidine scaffold in drug design is multifaceted. The introduction of a piperidine ring into a molecule can modulate its properties in several beneficial ways:
Modulating Physicochemical Properties: The saturated, three-dimensional nature of the piperidine ring can improve a compound's solubility and lipophilicity, key factors in determining its absorption, distribution, metabolism, and excretion (ADME) profile.
Enhancing Biological Activities and Selectivity: The defined stereochemistry of chiral piperidine scaffolds allows for a precise three-dimensional arrangement of functional groups. wikipedia.orgCurrent time information in Bangalore, IN. This can lead to a better fit within the binding sites of biological targets like proteins and enzymes, thereby enhancing potency and selectivity for the intended target. Current time information in Bangalore, IN.psychonautwiki.org
The versatility of the piperidine ring as a synthetic building block is another critical aspect of its importance. psychonautwiki.org It can be readily functionalized at various positions, allowing for the creation of extensive libraries of compounds for high-throughput screening and drug discovery programs. nih.gov
Evolution of Research on Substituted Piperidineacetonitriles
Research into substituted piperidines has evolved significantly over the years, driven by the continuous search for novel therapeutic agents and more efficient synthetic methodologies. Early work often relied on classical cyclization reactions and the modification of naturally occurring piperidine alkaloids. However, the demand for greater structural diversity and stereochemical control has spurred the development of sophisticated synthetic strategies.
The evolution of synthetic methods for creating substituted piperidines includes:
Hydrogenation of Pyridine (B92270) Derivatives: A common and industrially important method involves the reduction of substituted pyridines to their corresponding piperidines. wikipedia.org This can be achieved using various catalysts and reaction conditions, offering a route to a wide range of piperidine derivatives. nih.gov
Intramolecular Cyclization Reactions: A variety of cyclization strategies have been developed to construct the piperidine ring from acyclic precursors. These include reductive amination, Michael additions, and ring-closing metathesis, among others.
Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules like substituted piperidines in a single step from three or more starting materials. This approach is highly efficient and allows for the rapid generation of diverse compound libraries.
Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of specific stereoisomers of substituted piperidines. This is crucial for medicinal chemistry applications, as different enantiomers of a drug can have vastly different biological activities and safety profiles. Current time information in Bangalore, IN.
The nitrile group, as seen in piperidineacetonitriles, is a valuable functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing a gateway to a wide array of other functionalities. The development of methods for the introduction of the cyanomethyl group onto the piperidine ring, such as the Ritter reaction or the cyanation of a suitable precursor, has been an important aspect of this field of research. rsc.org
Historical Context of 3-Methyl-2-piperidineacetonitrile Discovery and Initial Synthetic Exploration
While the broader history of substituted piperidines is well-documented, the specific discovery and initial synthetic exploration of this compound are not prominently detailed in readily available scientific literature. Its emergence is likely intertwined with the broader exploration of piperidine derivatives for various applications.
The synthesis of this compound would have logically followed the development of methods for the selective functionalization of the piperidine ring. The introduction of a methyl group at the 3-position and an acetonitrile (B52724) group at the 2-position presents a specific synthetic challenge that can be addressed through several plausible routes.
One can speculate that early synthetic approaches may have involved:
Starting from a pre-functionalized piperidine: A synthesis could commence with a commercially available or readily prepared 3-methylpiperidine (B147322), followed by the introduction of the acetonitrile group at the 2-position. This would likely involve the formation of an enamine or an iminium ion intermediate, followed by the addition of a cyanide source.
Construction of the ring with the desired substituents: Alternatively, the piperidine ring could be constructed from acyclic precursors already bearing the methyl and a precursor to the acetonitrile group. This might involve a cyclization reaction, such as an intramolecular Michael addition or a reductive amination.
Given the synthetic methodologies available in the mid-20th century, when the exploration of many simple heterocyclic compounds was in full swing, it is conceivable that this compound was first synthesized as part of a broader investigation into the properties and reactions of substituted piperidines. The lack of a prominent discovery narrative suggests that it may have been initially synthesized as an intermediate in a larger synthetic sequence or as one of many compounds in a chemical library, rather than as a primary target with a specific, predefined purpose at the time.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpiperidin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7-3-2-6-10-8(7)4-5-9/h7-8,10H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJRAGIPQHIQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549181 | |
| Record name | (3-Methylpiperidin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110962-17-9 | |
| Record name | (3-Methylpiperidin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 2 Piperidineacetonitrile
Retrosynthetic Analysis of 3-Methyl-2-piperidineacetonitrile
Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgub.edu This process involves breaking down the target molecule through a series of "disconnections," which are the reverse of known chemical reactions. amazonaws.comscribd.com The goal is to simplify the structure at each step, ultimately revealing a logical synthetic pathway. wikipedia.orgias.ac.in
For this compound, the primary retrosynthetic disconnections are focused on the carbon-carbon bond linking the acetonitrile (B52724) group to the piperidine (B6355638) ring and the bonds within the heterocyclic ring itself.
Disconnection 1 (C2-Cα bond): The most intuitive disconnection is the bond between the C2 position of the piperidine ring and the methylene (B1212753) carbon of the acetonitrile group. This leads to two synthons: a 3-methylpiperidine-2-yl cation and a cyanide anion (⁻CH₂CN). The synthetic equivalent for the piperidinyl cation would be a 3-methylpiperidine (B147322) with a leaving group (e.g., a halide) at the 2-position, or an electrophilic species like a 3-methyl-Δ¹-piperideinium imine. The synthetic equivalent for the nucleophilic acetonitrile synthon is typically derived from malononitrile (B47326) or a related reagent.
Disconnection 2 (Ring Bonds): A more comprehensive approach involves disconnecting the piperidine ring. For instance, a C-N bond disconnection, typical for amines, suggests a precursor like a 6-amino-5-methyl-heptanenitrile. amazonaws.com Cyclization of this linear precursor would form the desired piperidine ring. Another strategy is to view the piperidine as being formed from a glutaraldehyde (B144438) or glutaric acid derivative and an amine, incorporating the methyl and acetonitrile functionalities through subsequent steps.
This analysis generates a "retrosynthetic tree" outlining multiple potential synthetic routes, which can be evaluated based on feasibility, efficiency, and the availability of starting materials. ias.ac.in
Classical Synthetic Routes to this compound
Classical synthetic routes typically involve the construction of the piperidine skeleton followed by the introduction and manipulation of functional groups. These methods often produce racemic mixtures of the final product.
Condensation Reactions Utilizing 3-Methylpiperidine Precursors
The formation of the substituted piperidine ring is a cornerstone of classical synthesis. One common approach is the Hantzsch pyridine (B92270) synthesis or similar condensation reactions, followed by reduction of the resulting pyridine or dihydropyridine (B1217469) ring to a piperidine.
A more direct route involves the synthesis of a substituted 3-methyl-2-piperidone, which serves as a versatile intermediate. nih.gov For example, a Dieckmann condensation of an appropriate amino diester can yield a β-keto ester, which after hydrolysis, decarboxylation, and reduction, can lead to a 3-methyl-2-piperidone. Another established method is the multi-component reaction of an aldehyde, a β-keto ester, and ammonia (B1221849) or an ammonium (B1175870) salt, which can be adapted to form substituted piperidone structures. For instance, the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones involves the condensation of an aldehyde, 3-chloro-2-butanone, and ammonium acetate. nih.gov A simplified version of this reaction could provide access to the core 3-methylpiperidine skeleton.
Nitrile Group Introduction Strategies
Once a suitable 3-methylpiperidine precursor is obtained, the acetonitrile moiety must be introduced. The strategy for this step depends heavily on the nature of the precursor.
From 3-Methyl-2-piperidone: A robust method starts with 3-methyl-2-piperidone. The lactam can be converted to a corresponding thiolactam, which is then subjected to S-alkylation with an agent like methyl bromoacetate. mdpi.com While this example leads to an ester, a similar reaction with chloroacetonitrile (B46850) would introduce the required group. Alternatively, the lactam can be reduced to a cyclic imine, which can then be reacted with a nucleophile like the anion of acetonitrile.
Nucleophilic Substitution: If a precursor such as 2-(halomethyl)-3-methylpiperidine is synthesized, a straightforward nucleophilic substitution with a cyanide salt (e.g., NaCN, KCN) can form the target C-C bond. This is analogous to the classical synthesis of phenylacetic acid from benzyl (B1604629) bromide and sodium cyanide. wikipedia.org
Strecker Synthesis and Variants: A Strecker-type synthesis can be envisioned starting from 3-methylpiperidine itself. Oxidation to the corresponding cyclic imine followed by treatment with cyanide and a subsequent reduction sequence could furnish the 2-acetonitrile derivative.
Asymmetric Synthesis Approaches to Enantiomerically Pure this compound
Producing enantiomerically pure this compound is crucial for many applications and requires stereocontrolled synthetic methods. The two primary strategies are the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary-Mediated Synthesis
This strategy involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate to induce stereoselectivity in a subsequent reaction. unimi.it After the desired stereocenter is created, the auxiliary is removed.
A key intermediate for this approach is an enantiopure N-protected 3-methyl-2-piperidone. Research has shown that an N-acyl-2-piperidone can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. For example, by attaching a chiral auxiliary derived from D-phenylglycinol to the piperidone nitrogen, subsequent methylation at the C3 position can be directed to yield a specific diastereomer. researchgate.net In one study, using (1R)-2-hydroxy-1-phenylethyl as the N-substituent (the chiral auxiliary), alkylation with methyl iodide after deprotonation with s-BuLi afforded the (3S)-methylated piperidone as a single isomer. researchgate.net
The general process is outlined below:
Attachment of a chiral auxiliary (e.g., a chiral amine like (S)-1-phenylethanamine) to a piperidone precursor. unimi.itucl.ac.uk
Diastereoselective introduction of the methyl group at the C3 position.
Removal of the chiral auxiliary.
Conversion of the resulting enantiopure 3-methyl-2-piperidone to this compound using methods described in section 2.2.2.
The choice of chiral auxiliary is critical for achieving high diastereoselectivity. nih.gov
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries.
Rhodium-Catalyzed Reactions: A prominent strategy for synthesizing chiral 3-substituted piperidines involves the rhodium-catalyzed asymmetric functionalization of dihydropyridines. snnu.edu.cnnih.govsemanticscholar.org This method uses a chiral rhodium complex to catalyze the addition of various groups to a dihydropyridine ring system. A potential route to this compound could involve:
Partial reduction of a pyridine precursor.
Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine with a reagent that introduces a masked or direct acetonitrile group at the 2-position and a methyl group at the 3-position. nih.gov
A final reduction step to saturate the piperidine ring. snnu.edu.cnsemanticscholar.org This approach offers high enantioselectivity for a wide range of substrates. nih.gov
Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for various asymmetric transformations, including intramolecular aza-Michael reactions to form nitrogen heterocycles. whiterose.ac.uk A synthetic plan could involve designing an acyclic precursor containing a Michael acceptor and an amine, whose CPA-catalyzed cyclization would form the 3-methylpiperidine ring with high enantioselectivity. whiterose.ac.uk
Chiral Lewis Acid Catalysis: Chiral Lewis acids, such as those based on rhodium or iridium centers, can activate substrates towards enantioselective nucleophilic attack. semanticscholar.org A 3-methyl-Δ¹-piperideinium species could be activated by a chiral Lewis acid catalyst, followed by the enantioselective addition of a cyanide equivalent to the C2 position.
Table 2: Examples of Asymmetric Catalysis for Piperidine Synthesis
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Rhodium / Chiral Ligand | Asymmetric Reductive Heck Reaction | High yield and excellent enantioselectivity for 3-substituted piperidines from dihydropyridines. | nih.govsemanticscholar.org |
| Chiral Phosphoric Acid (CPA) | Intramolecular aza-Michael Reaction | Provides access to enantioenriched piperidines with good yields and excellent enantioselectivities. | whiterose.ac.uk |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is of paramount importance for environmental sustainability. For a target molecule like this compound, several green strategies can be envisioned to minimize waste, reduce energy consumption, and utilize safer reagents.
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. By eliminating the solvent, these reactions can lead to higher efficiency, easier purification, and a dramatic reduction in volatile organic compound (VOC) emissions. While specific solvent-free methods for this compound are not explicitly documented, analogous reactions provide a strong basis for their feasibility. For instance, the synthesis of piperidine derivatives has been achieved under solvent-free conditions using microwave irradiation, which can accelerate reaction rates and improve yields. youtube.com
A hypothetical solvent-free approach to a precursor of this compound could involve the multicomponent reaction of an appropriate aldehyde, amine, and a cyanide source, potentially catalyzed by a solid-supported catalyst. Such a reaction would proceed with high atom economy, a key principle of green chemistry.
Table 1: Comparison of Conventional vs. Potential Solvent-Free Synthesis
| Parameter | Conventional Synthesis | Potential Solvent-Free Synthesis |
| Solvent | Organic Solvents (e.g., Dichloromethane, Toluene) | None or minimal |
| Energy Input | Conventional heating (reflux) | Microwave irradiation |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Work-up | Liquid-liquid extraction, column chromatography | Filtration, recrystallization |
| Waste Generation | High (solvent waste) | Low |
This interactive table allows for a direct comparison, highlighting the environmental and efficiency benefits of adopting solvent-free methodologies.
The development of efficient and recyclable catalysts is a central theme in green chemistry. For the synthesis of this compound, catalyst development could focus on several key areas:
Heterogeneous Catalysts: Transition metal catalysts supported on solid matrices like alumina, silica, or polymers offer significant advantages. researchgate.net They can be easily separated from the reaction mixture by filtration and can often be reused multiple times, reducing both cost and metal contamination of the product. For the hydrogenation of a potential pyridine-based precursor to this compound, a heterogeneous catalyst such as palladium on carbon (Pd/C) or a rhodium-based catalyst could be employed. youtube.com
Biocatalysts: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. acs.org While a specific enzyme for the synthesis of this compound has not been identified, the use of transaminases for the asymmetric synthesis of chiral piperidines demonstrates the potential of biocatalysis in this area. acs.org A hypothetical enzymatic approach could involve the stereoselective reduction of an imine precursor.
Organocatalysts: Metal-free organocatalysts are an attractive alternative to transition metal catalysts, as they are generally less toxic and less sensitive to air and moisture. Proline and its derivatives, for example, have been used to catalyze the asymmetric α-amination of aldehydes, a reaction that could be adapted for the synthesis of precursors to this compound.
Table 2: Potential Catalysts for the Synthesis of this compound Precursors
| Catalyst Type | Example Catalyst | Potential Reaction Step | Advantages |
| Heterogeneous | Palladium on Carbon (Pd/C) | Hydrogenation of a pyridine ring | Recyclable, easy separation |
| Biocatalyst | Transaminase | Asymmetric synthesis of a chiral amine precursor | High selectivity, mild conditions |
| Organocatalyst | Proline | Asymmetric α-functionalization | Metal-free, low toxicity |
This interactive table provides an overview of sustainable catalyst options that could be explored for the synthesis of this compound.
Optimization of Synthetic Yields and Purity for Research Applications
For research applications, obtaining a high yield and purity of the target compound is crucial for reliable biological testing and further chemical transformations. The optimization of the synthesis of this compound would involve a systematic study of various reaction parameters.
A plausible synthetic route could involve the N-protection of 3-methylpiperidine, followed by α-lithiation and subsequent alkylation with chloroacetonitrile. The optimization of this process would require careful consideration of the following factors:
Protecting Group: The choice of the nitrogen protecting group (e.g., Boc, Cbz) is critical. The ideal protecting group should be stable under the reaction conditions for alkylation and easily removable without affecting the rest of the molecule.
Lithiation Conditions: The choice of base (e.g., n-BuLi, s-BuLi), solvent (e.g., THF, diethyl ether), temperature, and reaction time will significantly impact the efficiency and regioselectivity of the lithiation step.
Electrophile: The reactivity of the cyanomethylating agent (e.g., chloroacetonitrile, bromoacetonitrile) and its rate of addition are important parameters to control.
Purification: The final product would likely require purification by column chromatography or distillation to achieve the high purity required for research purposes.
Table 3: Hypothetical Optimization of the Alkylation Step
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | n-BuLi | s-BuLi | LDA |
| Solvent | THF | Diethyl Ether | THF |
| Temperature (°C) | -78 | -78 to 0 | -78 |
| Yield (%) | (Predicted Low) | (Predicted Medium) | (Predicted High) |
This interactive table illustrates how systematic variation of reaction conditions can be used to optimize the yield of a key synthetic step.
Scalable Synthesis Methodologies for Research Purposes
While laboratory-scale synthesis is suitable for initial studies, the need for larger quantities of material for more extensive research necessitates the development of scalable synthetic routes. A scalable synthesis of this compound would need to address several challenges, including safety, cost-effectiveness, and ease of operation.
A potential scalable route could involve the catalytic hydrogenation of a suitable 3-methyl-2-pyridineacetonitrile precursor. youtube.com This approach offers several advantages for scale-up:
Catalytic Process: The use of a catalyst in small quantities is economically and environmentally advantageous.
Hydrogenation: Catalytic hydrogenation is a well-established and scalable industrial process.
Precursor Availability: The pyridine precursor could potentially be synthesized from readily available starting materials.
Table 4: Considerations for Scalable Synthesis
| Factor | Laboratory Scale | Scalable Synthesis |
| Reagents | Can use expensive or hazardous reagents | Prioritizes cost-effective and safer reagents |
| Equipment | Standard laboratory glassware | Specialized reactors (e.g., hydrogenation vessel) |
| Purification | Column chromatography | Crystallization, distillation |
| Process Safety | Managed on a small scale | Rigorous safety assessment required |
This interactive table outlines the key differences in approach between laboratory-scale and scalable synthesis. The development of a robust and scalable synthesis is a critical step in advancing the research potential of this compound.
Reactivity and Mechanistic Investigations of 3 Methyl 2 Piperidineacetonitrile
Nucleophilic Character of 3-Methyl-2-piperidineacetonitrile
The piperidine (B6355638) ring in this compound contains a secondary amine, which possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophilicity allows the compound to participate in a variety of reactions, most notably N-alkylation. The reactivity of the nitrogen is, however, modulated by the steric hindrance imposed by the adjacent cyanomethyl group at C2 and the methyl group at C3.
N-alkylation of piperidines is a common transformation, typically achieved by reacting the amine with an alkyl halide. researchgate.net The reaction proceeds via an SN2 mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. For this compound, this reaction would lead to the corresponding N-alkylated product. The rate and success of this reaction can be influenced by the choice of the alkylating agent, the solvent, and the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The use of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, is often preferred to avoid competition with the piperidine nitrogen. researchgate.net
The presence of substituents on the piperidine ring can affect the nucleophilicity of the nitrogen atom. While the electron-withdrawing nature of the cyanomethyl group at C2 might slightly decrease the basicity and nucleophilicity of the nitrogen, the primary influence is likely steric. The approach of an electrophile to the nitrogen atom will be hindered by the substituents at C2 and C6 (in this case, a hydrogen). The 3-methyl group further contributes to this steric crowding, potentially slowing down the rate of N-alkylation compared to unsubstituted piperidine.
A general protocol for the N-alkylation of piperidine derivatives involves dissolving the piperidine in a polar aprotic solvent like acetonitrile (B52724) or DMF, adding a base, and then introducing the alkylating agent. researchgate.net The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
| Reaction | Reagents and Conditions | Product | Reference |
| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K2CO3, i-Pr2NEt), Solvent (e.g., CH3CN, DMF), Room Temperature to 70°C | N-Alkyl-3-methyl-2-piperidineacetonitrile | researchgate.net |
This table represents a generalized reaction. Specific conditions would need to be optimized for this compound.
Reactions of the Nitrile Functionality in this compound
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to carboxylic acids and reduction to primary amines.
The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. This transformation can be catalyzed by either acid or base and typically requires heating. lumenlearning.comlibretexts.org The reaction proceeds in two stages: the nitrile is first hydrated to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). libretexts.orgbyjus.com
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. lumenlearning.com Subsequent proton transfer and tautomerization yield the amide. Further hydrolysis of the amide under acidic conditions leads to the formation of the carboxylic acid and an ammonium salt. libretexts.org For this compound, acidic hydrolysis would yield 3-methyl-2-piperidineacetic acid.
In alkaline hydrolysis, the nitrile is attacked by a strong nucleophile, such as a hydroxide (B78521) ion. libretexts.org The resulting intermediate is protonated by water to form the amide. The amide is then further hydrolyzed under basic conditions to yield the carboxylate salt and ammonia gas. libretexts.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org
| Reaction Pathway | Reagents and Conditions | Intermediate | Final Product | Reference |
| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H2SO4), H2O, Heat (reflux) | 3-Methyl-2-piperidineacetamide | 3-Methyl-2-piperidineacetic acid | libretexts.orgbyjus.com |
| Base-Catalyzed Hydrolysis | Base (e.g., NaOH, KOH), H2O, Heat (reflux), then Acid workup | 3-Methyl-2-piperidineacetamide | 3-Methyl-2-piperidineacetic acid | libretexts.org |
This table outlines the general pathways for nitrile hydrolysis. The stereochemistry at C2 and C3 would be retained under these conditions.
The nitrile group can be reduced to a primary amine using various reducing agents. khanacademy.org This reaction is a valuable tool for synthesizing amines from compounds containing a cyano group. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Reduction with LiAlH₄ is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by workup with water to yield the primary amine. khanacademy.org This method is highly efficient for the reduction of nitriles to amines.
Catalytic hydrogenation is another widely used method for nitrile reduction. khanacademy.org This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is often carried out in a solvent like ethanol (B145695) or methanol, sometimes with the addition of an acid or base to prevent side reactions. For halogenated cyanopyridines, palladium catalysts have been shown to be effective while minimizing dehalogenation. google.com
The reduction of this compound would yield 2-(2-aminoethyl)-3-methylpiperidine, a diamine.
| Reduction Method | Reagents and Conditions | Product | Reference |
| Lithium Aluminum Hydride Reduction | 1. LiAlH4, Solvent (e.g., THF, Et2O) 2. H2O workup | 2-(2-Aminoethyl)-3-methylpiperidine | khanacademy.org |
| Catalytic Hydrogenation | H2, Catalyst (e.g., Pd/C, PtO2, Raney Ni), Solvent (e.g., EtOH, MeOH) | 2-(2-Aminoethyl)-3-methylpiperidine | khanacademy.orggoogle.com |
This table presents common methods for nitrile reduction. The choice of reagent can influence the reaction's chemoselectivity.
Transformations Involving the Piperidine Ring System of this compound
Beyond N-alkylation, the piperidine ring of this compound can undergo other transformations, such as ring-opening reactions. These reactions typically require activation of the nitrogen atom, for example, by acylation. The cleavage of C-N bonds in unstrained pyrrolidines (a related five-membered ring system) has been achieved using Lewis acids and photoredox catalysis, suggesting that similar strategies might be applicable to piperidines. youtube.com
For instance, N-acylation of the piperidine nitrogen would form an amide. This N-acyl group can activate the ring towards nucleophilic attack or reductive cleavage. The ring opening of N-acyl piperidines can lead to the formation of functionalized acyclic amines, which can be valuable synthetic intermediates.
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods
The mechanisms of reactions involving this compound can be investigated using a combination of spectroscopic and computational techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying reaction intermediates and products. For example, the progress of nitrile hydrolysis could be monitored by the disappearance of the nitrile stretch in the IR spectrum (around 2250 cm⁻¹) and the appearance of amide and carboxylic acid carbonyl stretches.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying reaction mechanisms and conformational preferences of molecules like piperidine derivatives. google.comnih.govmasterorganicchemistry.comwhiterose.ac.uk For this compound, computational studies could be employed to:
Determine the preferred conformation of the piperidine ring (e.g., chair, boat, twist-boat) and the orientation of the substituents (axial vs. equatorial). acs.org The conformational preference is influenced by factors like allylic strain, which can be significant in substituted piperidines. nih.gov
Calculate the activation energies for different reaction pathways, providing insight into the most likely mechanism.
Model the transition states of reactions to understand the stereochemical outcomes.
Predict spectroscopic properties (e.g., NMR chemical shifts) to aid in the characterization of reaction products.
Molecular dynamics simulations can also be used to study the conformational dynamics and binding interactions of piperidine-based compounds, which is particularly relevant in the context of their biological applications. masterorganicchemistry.comwhiterose.ac.uk
Advanced Characterization Methodologies for 3 Methyl 2 Piperidineacetonitrile Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the chemical analysis of 3-Methyl-2-piperidineacetonitrile, providing fundamental insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, the conformation of the piperidine (B6355638) ring and the relative orientation of its substituents can be established.
¹H NMR and ¹³C NMR are the primary experiments conducted. In ¹H NMR, the chemical shifts of the protons on the piperidine ring and the acetonitrile (B52724) moiety are indicative of their local electronic environment. For instance, protons on carbons adjacent to the nitrogen atom are typically shifted downfield. The coupling constants between adjacent protons provide dihedral angle information, which is crucial for determining the chair or boat conformation of the piperidine ring and the axial or equatorial positions of the substituents. nih.gov The presence of a methyl group at the 3-position and an acetonitrile group at the 2-position leads to a complex pattern of signals. The chemical shifts of the piperidine ring protons are influenced by the nitrogen atom and the substituents. ipb.pt
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximity between protons, further refining the conformational model.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data based on typical chemical shifts for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 3.1 - 3.5 | 55 - 60 |
| C3-H | 1.8 - 2.2 | 35 - 40 |
| C4-H₂ | 1.5 - 1.9 | 25 - 30 |
| C5-H₂ | 1.4 - 1.8 | 24 - 29 |
| C6-H₂ | 2.7 - 3.1 | 45 - 50 |
| N-H | 1.5 - 2.5 (broad) | - |
| CH₃ | 0.9 - 1.2 | 15 - 20 |
| CH₂CN | 2.4 - 2.8 | 20 - 25 |
| C≡N | - | 115 - 125 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The compound's odd number of nitrogen atoms results in a molecular ion with an odd mass-to-charge ratio (m/z), a principle known as the nitrogen rule. jove.com
In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation of cyclic amines like piperidine is often initiated by α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. acs.orgwhitman.edu For this compound, this can lead to the loss of a hydrogen atom, a methyl radical, or the acetonitrile side chain, resulting in characteristic fragment ions. The loss of the largest alkyl group at the α-position is often the preferred fragmentation pathway. whitman.edu The fragmentation of nitriles can also contribute to the mass spectrum, with potential loss of the cyanide radical (•CN). miamioh.edu
Table 2: Predicted Key Mass Spectrometry Fragmentation Ions for this compound This table presents hypothetical data based on common fragmentation pathways for cyclic amines and nitriles.
| m/z Value | Proposed Fragment Structure/Origin |
| 138 | [M]⁺• (Molecular Ion) |
| 137 | [M-H]⁺ |
| 123 | [M-CH₃]⁺ |
| 97 | [M-CH₂CN]⁺ |
| 84 | Ring fragmentation products |
| 70 | Ring fragmentation products |
| 41 | [CH₂CN]⁺ or McLafferty rearrangement product youtube.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. Both techniques probe the vibrational modes of the molecule, but due to different selection rules, they can provide different and complementary information.
IR spectroscopy measures the absorption of infrared radiation by the molecule. The key functional groups in this compound have characteristic absorption frequencies. The nitrile group (C≡N) gives rise to a sharp, intense absorption band in the region of 2260-2240 cm⁻¹ for saturated nitriles. spectroscopyonline.com The secondary amine (N-H) group exhibits a stretching vibration, which for secondary amines is a single, weak to medium band around 3300 cm⁻¹. spectroscopyonline.com The N-H bending (wagging) vibration for secondary amines can be observed in the 750-700 cm⁻¹ region. spectroscopyonline.com C-H stretching vibrations of the alkyl portions of the molecule are observed below 3000 cm⁻¹.
Raman spectroscopy involves the inelastic scattering of monochromatic light. The C≡N triple bond, while IR active, also typically produces a strong and sharp Raman signal in a similar region (around 2250 cm⁻¹), which can be useful for confirmation. researchgate.net The symmetric vibrations of the piperidine ring may be more prominent in the Raman spectrum compared to the IR spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound This table presents expected frequency ranges based on established group frequencies.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| C≡N | Stretch | 2260 - 2240 spectroscopyonline.com | 2260 - 2240 researchgate.net | Medium-Strong, Sharp (IR/Raman) |
| N-H | Stretch | 3350 - 3300 libretexts.org | 3350 - 3300 ias.ac.in | Weak-Medium (IR) |
| C-H (sp³) | Stretch | 2850 - 2960 | 2850 - 2960 | Strong (IR/Raman) |
| N-H | Bend (Wag) | 750 - 700 spectroscopyonline.com | - | Broad, Medium (IR) |
| C-N | Stretch | 1250 - 1020 libretexts.org | - | Medium (IR) |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Due to its polar and basic nature, arising from the secondary amine and nitrile groups, reversed-phase HPLC is a common choice.
A C18 column is often used as the stationary phase. pharmaknowledgeforum.com However, for highly polar basic compounds, issues like poor retention and peak tailing can occur on standard C18 columns. To overcome this, specialized columns such as those with polar-embedded or polar-endcapped phases can be employed. chromatographyonline.com Another strategy is to use aqueous normal-phase (ANP) chromatography. chromatographyonline.com
The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. pharmaknowledgeforum.com Controlling the pH of the mobile phase is critical for achieving good peak shape and reproducible retention times for basic compounds. pharmaknowledgeforum.comsielc.com A pH above 7.5 can be used to ensure the amine is in its neutral form, which can improve retention on a reversed-phase column. pharmaknowledgeforum.com UV detection is suitable if the molecule possesses a chromophore, although for a simple saturated piperidine derivative, detection at low wavelengths (e.g., < 220 nm) or the use of other detectors like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) might be necessary.
Table 4: Illustrative HPLC Method Parameters for this compound This table presents a hypothetical set of starting conditions for method development.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm or Polar-Embedded Phase |
| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (pH 7.8) |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. Piperidine derivatives can be analyzed by GC-MS, as demonstrated in studies of natural products. nih.govcmbr-journal.com
For a polar compound like this compound, direct analysis might be challenging due to potential interactions with the stationary phase, leading to peak tailing. To improve its volatility and chromatographic performance, derivatization is often employed. Silylation or acylation of the secondary amine can reduce its polarity and improve peak shape. researchgate.net
The choice of the GC column is important, with moderately polar phases often providing good separation. The mass spectrometer provides not only quantification but also structural confirmation of the eluted peaks based on their mass spectra, which can be compared to spectral libraries. hmdb.ca
Table 5: Illustrative GC-MS Method Parameters for this compound This table presents a hypothetical set of starting conditions, possibly including a derivatization step.
| Parameter | Condition |
| Derivatization | Optional: Silylation (e.g., with BSTFA) or Acylation |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 35 - 400 amu |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its structure-activity relationship.
For piperidine derivatives, X-ray crystallography reveals the conformation of the six-membered ring, which is typically a chair, boat, or twist-boat form. The substitution pattern on the ring significantly influences its preferred conformation. In the case of a substituted piperidine like this compound, the relative stereochemistry of the methyl and acetonitrile groups, as well as their axial or equatorial positioning, can be definitively established through crystallographic analysis.
Detailed Research Findings:
A hypothetical crystallographic data table for a derivative of this compound is presented below to illustrate the type of information obtained from such an analysis. This data is representative of what would be expected for a small organic molecule with a piperidine core.
| Parameter | Value |
|---|---|
| Empirical Formula | C8H14N2 |
| Formula Weight | 138.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.345(2) |
| b (Å) | 10.678(3) |
| c (Å) | 9.543(2) |
| β (°) | 105.34(3) |
| Volume (ų) | 819.4(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.120 |
Chiral Analysis Techniques for Enantiomeric Excess Determination
Given that this compound possesses two chiral centers (at C2 and C3), it can exist as four possible stereoisomers. The determination of the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample, is therefore of paramount importance. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for this purpose.
The principle behind chiral HPLC is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is critical for achieving a good separation (resolution) of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds, including piperidine derivatives. nih.gov
Detailed Research Findings:
The enantiomeric purity of chiral piperidines is a critical parameter, and various HPLC methods have been developed for their analysis. For instance, chiral HPLC methods have been successfully employed for the estimation of enantiomeric impurities in compounds like piperidin-3-amine (B1201142) by using pre-column derivatization to introduce a chromophore, which facilitates UV detection. nih.gov The resolution between enantiomers is a key factor, and values greater than 1.5 are generally considered indicative of a good separation.
For a compound like this compound, a suitable chiral HPLC method would likely involve a polysaccharide-based column and a mobile phase consisting of a mixture of an alkane (like n-heptane or n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape.
Below is a representative data table outlining a hypothetical chiral HPLC method for the analysis of this compound enantiomers.
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA (amylose based) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Heptane/Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Computational and Theoretical Studies of 3 Methyl 2 Piperidineacetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are standard approaches for elucidating the electronic structure and predicting the reactivity of organic molecules. researchgate.netarxiv.org For a molecule like 3-Methyl-2-piperidineacetonitrile, these calculations could provide insights into its molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. This information is crucial for understanding its stability and potential reaction sites. For instance, studies on other piperidine (B6355638) derivatives have successfully used these methods to analyze stability and intramolecular charge transfer. researchgate.net Similar methodologies could be applied to this compound to predict its reactivity in various chemical environments. However, specific studies detailing these electronic properties for this compound are not currently available.
Conformational Analysis and Energy Landscape Mapping
The piperidine ring in this compound can adopt various conformations, primarily chair and boat forms, which significantly influence its physical and chemical properties. Conformational analysis and energy landscape mapping are computational techniques used to identify the most stable conformations and the energy barriers between them. nih.gov Techniques like proton magnetic resonance spectroscopy have been used to determine the conformations of similar piperidine-containing molecules in solution. rsc.org A detailed energy landscape map for this compound would reveal the relative energies of its different stereoisomers and conformers, but such a specific analysis has not been published.
Molecular Dynamics Simulations for Solvent Interactions and Stability
Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in different environments, such as in various solvents. nih.govtitech.ac.jp These simulations can model the interactions between this compound and solvent molecules, providing insights into its solubility, stability, and the dynamics of its conformational changes over time. niscpr.res.inresearchgate.net While MD simulations have been applied to a wide range of organic molecules to study these properties, specific simulation data for this compound is not found in the reviewed literature.
In Silico Mechanistic Studies of this compound Reactions
In silico mechanistic studies employ computational methods to investigate the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. organic-chemistry.org Such studies could be instrumental in understanding the synthesis of this compound or its subsequent chemical transformations. For example, computational studies have been used to elucidate the reaction mechanisms of other nitrogen-containing heterocyclic compounds. organic-chemistry.org However, there are no specific published in silico mechanistic studies for reactions directly involving this compound.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are frequently used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. aalto.firesearchgate.net These predictions can aid in the identification and characterization of a compound by comparing the calculated spectra with experimental data. epstem.net For a molecule like this compound, theoretical calculations of its 1H and 13C NMR chemical shifts and its vibrational frequencies would be invaluable for its structural confirmation. While the methodology for such predictions is well-established, specific computational spectroscopic data for this compound is not available in the public domain.
Strategic Applications of 3 Methyl 2 Piperidineacetonitrile in Chemical Synthesis
Role as a Key Synthetic Intermediate in Complex Molecule Construction
The piperidine (B6355638) framework is a ubiquitous motif in a vast number of pharmaceuticals and natural products. ajchem-a.comnih.gov Consequently, functionalized piperidines like 3-Methyl-2-piperidineacetonitrile serve as crucial intermediates in the synthesis of more complex molecular targets. The cyanomethyl group at the 2-position is particularly significant as it can be readily converted into other functional groups, such as carboxylic acids, esters, or amines, providing a handle for further molecular elaboration.
A prominent example of the utility of cyanopiperidines is in the synthesis of opioid analgesics like meperidine (also known as pethidine) and its analogues. nih.govebi.ac.uk Synthetic strategies often involve the use of 4-aryl-4-cyanopiperidines, which are structurally related to the target compound. uno.edu The nitrile group in these intermediates is typically hydrolyzed and esterified to yield the final active pharmaceutical ingredient. uno.edu This established synthetic precedent highlights the potential of this compound as an intermediate for analogous pharmacologically active compounds, where the methyl and cyanomethyl groups can influence potency and selectivity.
| Intermediate Class | Synthetic Transformation | Target Molecule Class |
| Cyanopiperidine | Hydrolysis of nitrile to carboxylic acid | Carboxypiperidines |
| Cyanopiperidine | Esterification of resulting acid | Meperidine (Pethidine) Analogues uno.edu |
| Cyanopiperidine | Reduction of nitrile to primary amine | Aminomethylpiperidines |
Scaffold for the Synthesis of Novel Heterocyclic Systems
The reactivity of the nitrile group makes this compound an excellent starting point for constructing novel heterocyclic systems. Nitriles are versatile functional groups that can participate in a variety of cyclization and cycloaddition reactions to form new rings. nih.gov For instance, radical cascade reactions involving isonitriles (which can be derived from nitriles) have emerged as a powerful strategy for building nitrogen-containing heterocycles such as phenanthridines, indoles, and quinolines. rsc.orgdntb.gov.ua
The cyanomethyl substituent can be chemically manipulated to participate in reactions that form a new ring fused to or substituted on the parent piperidine core. For example, the nitrile group can react with binucleophiles to construct pyrimidine, imidazole, or oxazole rings. Furthermore, transition-metal-catalyzed [2+2+2] cycloadditions between nitriles and alkynes are a primary method for assembling substituted pyridine (B92270) rings. researchgate.net This suggests that this compound could be employed in such reactions to generate complex, polycyclic structures containing both piperidine and pyridine motifs.
| Reaction Type | Reactant Partner(s) | Resulting Heterocycle |
| Cyclocondensation | Binucleophiles (e.g., diamines) | Fused Pyrimidines, Imidazoles |
| [3+2] Cycloaddition | Azides (Click Chemistry) | Tetrazoles, Triazoles mdpi.com |
| Radical Cascade | Alkenes/Alkynes | Quinolines, Phenanthridines rsc.org |
| [2+2+2] Cycloaddition | Diynes | Fused/Substituted Pyridines researchgate.net |
Precursor for Chirality Transfer in Organic Reactions
This compound possesses two stereocenters (at C2 and C3 of the piperidine ring), meaning it can exist as distinct stereoisomers. When used in an enantiomerically pure form, it can serve as a chiral precursor to direct the stereochemical outcome of subsequent reactions, a process known as chirality transfer. The development of methods for the asymmetric synthesis of substituted piperidines is a significant area of research, as the specific stereochemistry of a molecule is often critical to its biological activity. researchgate.netwhiterose.ac.uk
For example, in asymmetric catalysis, a chiral molecule can guide the formation of a new stereocenter with a specific orientation. rsc.org The fixed spatial arrangement of the methyl and cyanomethyl groups on a chiral this compound scaffold can influence the facial selectivity of reactions on other parts of the molecule or on substrates that interact with it. Gold(I)-catalyzed cyclization reactions of chiral diols have shown that the stereochemistry of a starting material can be used to control the formation of enantiomeric products with excellent chirality transfer. organic-chemistry.org Similarly, the synthesis of chiral 2,3-cis-disubstituted piperidines has been achieved with high diastereoselectivity and enantioselectivity using copper-catalyzed reactions, demonstrating that the formation of these specific stereochemical relationships is synthetically accessible. nih.gov An enantiopure form of this compound could thus be a valuable starting material for synthesizing complex targets with multiple, well-defined stereocenters.
Utility in Diversified Compound Libraries Generation
In modern drug discovery, particularly in fragment-based drug discovery (FBDD), there is a high demand for collections of diverse, three-dimensional molecules. rsc.orgnih.govwhiterose.ac.uk Saturated heterocyclic scaffolds like piperidine are ideal for this purpose because they provide structural complexity and well-defined three-dimensional shapes, which are features that can lead to improved interactions with biological targets compared to flat, aromatic molecules. lifechemicals.comnih.gov
This compound is an excellent core structure for generating a diversified compound library. The piperidine nitrogen can be functionalized with a wide array of substituents, providing a simple point for diversification. Additionally, the nitrile group can be converted into various other functionalities. A key strategy involves the synthesis of all possible regio- and diastereoisomers of a core scaffold. whiterose.ac.uk Research has demonstrated the practical synthesis of 20 different regio- and diastereoisomers of methyl-substituted pipecolinates (a related class of piperidines). nih.govrsc.org This was achieved through a combination of pyridine hydrogenation to create cis-isomers, followed by base-mediated epimerization to access the trans-isomers. nih.govwhiterose.ac.uk Applying a similar synthetic logic to this compound would allow for the creation of a rich library of distinct stereoisomers, each representing a unique shape in chemical space for screening in drug discovery programs. rsc.org
| Diversification Point | Reaction Type | Resulting Functionality |
| Piperidine Nitrogen (N1) | Acylation, Alkylation, Reductive Amination | Amides, Tertiary Amines, N-Aryl/Alkyl groups |
| Acetonitrile (B52724) Group (C2) | Hydrolysis, Reduction, Cycloaddition | Carboxylic Acids, Amines, Heterocycles |
| Stereochemistry (C2, C3) | Hydrogenation, Epimerization | Access to multiple diastereomers nih.gov |
Applications in Catalyst or Ligand Synthesis Research
The structure of this compound contains two nitrogen atoms—the piperidine ring nitrogen and the nitrile nitrogen—which can potentially act as lone pair donors to coordinate with metal centers. This makes it a candidate for use as a precursor in the synthesis of chelating ligands for catalysis. Bidentate ligands, which bind to a metal at two points, are fundamental components of many catalysts used in organic synthesis. researchgate.netresearchgate.net
The cyanomethylpiperidine framework could be elaborated into various types of ligands. For example, reduction of the nitrile to an amine would create a diamine structure capable of forming a stable five-membered chelate ring with a metal. Alternatively, the nitrile itself can coordinate to a metal, as seen in acetonitrile adducts of heterometallic complexes. uniovi.es The synthesis of cationic methylpalladium(II) complexes with bidentate N/O ligands demonstrates the importance of such structures in catalysis, for example, in the copolymerization of CO and ethylene. By strategically modifying the this compound scaffold, novel bidentate or even tridentate ligands could be developed for applications in asymmetric catalysis and organometallic chemistry. core.ac.ukasrjetsjournal.org
Role of 3 Methyl 2 Piperidineacetonitrile in Medicinal Chemistry Research
Building Block for Pharmaceutical Lead Compound Synthesis
The true value of a compound like 3-Methyl-2-piperidineacetonitrile in medicinal chemistry often lies in its utility as a versatile building block. The piperidine (B6355638) ring is a prevalent feature in many approved drugs and natural products, prized for its ability to introduce a three-dimensional character into otherwise flat molecules. nih.govnih.gov This structural flexibility allows for diverse interactions with biological targets, often leading to improved pharmacokinetic properties. researchgate.net The methyl and acetonitrile (B52724) substituents on the piperidine ring of this compound offer specific points for chemical modification, enabling the synthesis of a wide range of more complex molecules.
Construction of Scaffolds for Neurotransmitter Receptor Ligands Research
The piperidine moiety is a key structural element in many ligands that target neurotransmitter receptors, which are crucial in the signaling pathways of the central nervous system (CNS). rsc.org Derivatives of piperidine have been successfully developed as ligands for various receptors, including sigma receptors, which are implicated in a range of neurological functions and disorders. rsc.orgnih.gov
For instance, research into sigma-1 (σ1) receptor ligands has shown that piperidine-based scaffolds are highly effective. nih.govnih.gov The nitrogen atom in the piperidine ring often serves as a key basic center for interaction with the receptor. rsc.org The design of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold highlights the modular nature of this research, where different substituents can be introduced to fine-tune affinity and selectivity. nih.gov The methyl group in this compound could provide a strategic substitution to explore steric and electronic effects on receptor binding, potentially enhancing ligand efficiency.
Design and Synthesis of Compounds Targeting Neurological Disorders Research
The piperidine scaffold is a promising framework for the development of drugs aimed at treating neurodegenerative conditions such as Alzheimer's disease. nih.govresearchgate.net A key strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase, and several piperidine-containing compounds have been investigated for this purpose. researchgate.netacs.org
The synthesis of analogs of Donepezil, a prominent drug for Alzheimer's treatment, often involves the modification of a piperidine ring to improve efficacy and understand structure-activity relationships. researchgate.netacs.org Furthermore, piperidone derivatives, which are closely related to piperidines, have been designed to inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's pathology. nih.gov These derivatives have also shown anti-inflammatory properties in microglia, the primary immune cells of the brain. nih.gov The structural features of this compound make it a plausible starting point for the synthesis of novel compounds aimed at these therapeutic targets.
Application in Fragment-Based Drug Discovery Methodologies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach uses small molecules, or "fragments," to probe the binding sites of biological targets. The piperidine ring, due to its three-dimensional structure and favorable physicochemical properties, is an excellent candidate for inclusion in fragment libraries. nih.govrsc.org
Fragment Library Inclusion and Screening
Modern fragment libraries are increasingly focused on incorporating three-dimensional structures to better explore the chemical space of drug-like molecules. nih.govwhiterose.ac.uk Piperidine-based fragments are highly sought after for this purpose. Systematic syntheses of various regio- and diastereoisomers of methyl-substituted pipecolinates (a class of piperidine derivatives) have been undertaken to create diverse 3D fragment libraries. nih.govrsc.org A virtual library generated from 20 such isomers demonstrated excellent molecular properties for FBDD campaigns. nih.gov A compound like this compound, with its defined stereochemistry and functional groups, would be a valuable addition to such libraries, offering a unique 3D shape for screening against various therapeutic targets.
Fragment Elaboration Strategies Utilizing this compound
Once a fragment is identified to bind to a target, the next step in FBDD is to "grow" or elaborate the fragment to increase its affinity and selectivity. The acetonitrile group in this compound is particularly amenable to such strategies. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, each offering a distinct vector for chemical elaboration and the introduction of new pharmacophoric features. The piperidine nitrogen also provides a straightforward point for modification. These handles allow medicinal chemists to systematically build upon the initial fragment hit to develop a potent lead compound.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net SAR studies are therefore crucial for optimizing the therapeutic potential of these compounds. For piperidine-based ligands targeting receptors like the histamine (B1213489) H3 and sigma-1 receptors, the piperidine ring itself has been identified as a critical structural element for activity. nih.gov
In the context of this compound, SAR studies would systematically explore how modifications to each part of the molecule affect its biological activity. Key questions would include:
The impact of the methyl group's position and stereochemistry on target binding.
The effect of replacing the nitrile group with other functional groups (e.g., amides, esters, or other heterocycles).
The influence of substitution on the piperidine nitrogen.
For example, in studies of piperine (B192125) derivatives, modifications to the piperidine ring have been shown to either enhance or completely abolish certain biological activities. researchgate.net Similarly, for gonadotropin-releasing hormone antagonists, the introduction of a small methyl group on the piperidine ring was well-tolerated in terms of binding potency. mssm.edu These examples underscore the importance of systematic SAR studies for any new piperidine-based scaffold.
A Scarcity of Direct Research on this compound in Medicinal Chemistry
Despite the intricate and ever-expanding landscape of medicinal chemistry, a comprehensive review of scientific literature reveals a notable scarcity of research focused specifically on the chemical compound this compound. While the piperidine scaffold is a common and valuable feature in numerous biologically active molecules, this particular derivative has not been the subject of extensive investigation for its direct therapeutic potential.
Initial searches for information regarding the role of this compound in rational drug design, its substituent effects on ligand-receptor interactions, or its application in prodrug strategies have yielded limited results. The available data primarily points to its use as a chemical intermediate in the synthesis of other, more complex molecules. For instance, it can serve as a precursor in the creation of 3-methyl-2-piperidineacetic acid, a different compound with its own distinct properties and potential applications.
The lack of dedicated studies on the biological activities of this compound itself means that there is no established body of research to draw upon for a detailed analysis of its medicinal chemistry applications. Key areas of modern drug discovery, such as understanding how modifications to its structure might modulate biological activity or how it interacts with specific biological targets, remain unexplored for this particular compound. Similarly, there is no documented research on the design of prodrugs that would release this compound as the active agent.
Therefore, while the broader field of piperidine chemistry is rich with examples of successful drug development, this compound stands as a molecule that has not yet captured the focused attention of the medicinal chemistry research community for its intrinsic therapeutic properties. Future investigations may yet uncover novel biological activities and applications for this compound, but at present, it remains largely within the realm of synthetic chemistry as a building block for other molecular entities.
Future Research Directions and Unexplored Avenues for 3 Methyl 2 Piperidineacetonitrile
Development of Novel Stereoselective Synthetic Pathways
The presence of two chiral centers in 3-Methyl-2-piperidineacetonitrile means it can exist as four distinct stereoisomers. The biological activity and material properties of these isomers are likely to be different, making stereochemical control paramount. A significant future research direction is the evolution of scalable and stereoselective synthetic processes. nih.gov Key aspects of this research would involve moving beyond classical resolutions to more sophisticated asymmetric methodologies.
Research efforts could focus on:
Substrate-Controlled Diastereoselective Reactions: Investigating reactions where the existing stereocenter in a precursor directs the formation of the second stereocenter.
Chiral Auxiliary-Mediated Synthesis: Employing removable chiral groups to guide the stereochemical outcome of key bond-forming reactions.
Asymmetric Catalysis: Developing catalytic systems (organocatalysts or transition-metal complexes) that can generate specific stereoisomers with high enantiomeric and diastereomeric purity.
Enzymatic Resolutions and Desymmetrization: Utilizing enzymes for the kinetic resolution of racemic mixtures or the desymmetrization of prochiral precursors to access optically pure isomers.
A successful outcome would be a scalable process that minimizes or eliminates the need for chromatographic purification, a crucial step for industrial viability. nih.gov
Table 1: Comparison of Potential Stereoselective Synthetic Strategies
| Method | Potential Advantages | Potential Challenges |
| Substrate Control | Potentially straightforward; does not require external chiral sources. | Reliance on the inherent directing ability of the substrate; may have limited scope. |
| Chiral Auxiliaries | Often reliable and predictable; well-established methodology. | Requires additional steps for attachment and removal; atom economy is lower. |
| Asymmetric Catalysis | High atom economy; only a small amount of chiral catalyst needed. | Catalyst development can be complex and expensive; optimization is often required. |
| Biocatalysis | Extremely high selectivity; operates under mild conditions. | Enzyme stability and availability; substrate scope may be limited. |
Exploration of Unconventional Reactivity Profiles
The reactivity of this compound is primarily dictated by the secondary amine of the piperidine (B6355638) ring and the nitrile group. Future research should aim to explore unconventional transformations that go beyond their standard chemical behavior.
Nitrile Group Transformations: While hydrolysis or reduction of the nitrile are standard, future work could explore its participation in cycloadditions, its use as a directing group for C-H activation at adjacent positions, or its conversion into more complex heterocyclic systems like tetrazoles or triazoles, which have distinct properties.
Piperidine Ring Reactivity: Research could investigate ring-opening reactions under specific catalytic conditions to generate functionalized acyclic diamines. Conversely, selective C-H functionalization on the piperidine ring, guided by the acetonitrile (B52724) moiety, could provide a route to novel substituted piperidines without de novo synthesis.
Combined Reactivity: Unexplored pathways could involve intramolecular reactions between the nitrile group and the piperidine nitrogen or adjacent carbons, potentially triggered by photochemistry or radical initiators, to form novel bicyclic structures.
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like substituted piperidines is often multi-step and requires careful control of reaction parameters. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. mdpi.com Future research should focus on translating the synthesis of this compound and its derivatives to continuous flow platforms.
This integration would involve:
Developing robust packed-bed reactors with heterogeneous catalysts for key steps like hydrogenation or nitrile hydration. beilstein-journals.org
Implementing in-line monitoring and purification techniques to enable a seamless, multi-step synthesis from simple precursors to the final product without manual intervention. nih.govresearchgate.net
Utilizing automated platforms, potentially controlled by open-source software and accessible hardware like Raspberry Pi computers, to rapidly screen reaction conditions and build libraries of related compounds for further research. beilstein-journals.orgrsc.org
Table 2: Batch vs. Flow Synthesis for this compound Derivatives
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
| Scalability | Challenging; requires larger vessels and poses safety risks. | Simpler; achieved by running the system for longer periods. |
| Safety | Handling of hazardous reagents and exotherms can be risky. | Smaller reaction volumes enhance safety and control. mdpi.com |
| Reaction Control | Less precise temperature and mixing control. | Superior control over temperature, pressure, and residence time. |
| Automation | Typically manual, with discrete steps for reaction, workup, and purification. | Enables seamless integration of synthesis, workup, and purification. nih.gov |
| Reproducibility | Can vary between batches and scales. | High reproducibility due to precise parameter control. |
Advanced Applications in Supramolecular Chemistry Research
The structural features of this compound make it an intriguing candidate for research in supramolecular chemistry. The piperidine nitrogen can act as a hydrogen bond donor and acceptor, while the nitrile group is a known hydrogen bond acceptor and can coordinate to metal ions. These functionalities can be exploited as "supramolecular synthons" to direct the assembly of complex architectures. mdpi.com
Future research could explore:
Crystal Engineering: Using the molecule as a building block to form co-crystals with other organic molecules, leading to materials with tailored physical properties like solubility or stability.
Metal-Organic Frameworks (MOFs): Investigating its use as a ligand or a modulating agent in the synthesis of MOFs. mdpi.com The piperidine and nitrile groups could coordinate to metal centers, creating porous materials for applications in gas storage or catalysis.
Self-Assembled Gels: Exploring the potential of derivatives to act as low-molecular-weight gelators, where intermolecular forces drive the formation of fibrillar networks that immobilize solvents.
Potential in Materials Science Research
The unique combination of a heterocyclic ring and a reactive nitrile group suggests potential applications in materials science. Unexplored avenues include incorporating this compound into polymeric structures.
Monomer Synthesis: The nitrile group could be chemically transformed (e.g., to an amine or carboxylic acid) to create a bifunctional monomer suitable for polymerization into polyamides or polyesters. The piperidine ring would remain as a pendant group, influencing the polymer's physical properties such as its glass transition temperature and solubility.
Polymer Modification: The molecule could be grafted onto existing polymer backbones to introduce the piperidine functionality. This could be used to alter surface properties, enhance dye binding, or improve the chelating ability of the material.
Specialty Coatings and Adhesives: The nitrile group is known to promote adhesion to metal surfaces. Derivatives of this compound could be investigated as components in specialty adhesives or as anti-corrosion agents in coatings.
Opportunities in Targeted Degradation Strategies (e.g., PROTACs) Research
Targeted protein degradation, particularly through Proteolysis Targeting Chimeras (PROTACs), is a revolutionary therapeutic strategy. nih.gov PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.gov
While not yet explored, this compound offers intriguing possibilities in this field:
Novel E3 Ligase Ligand: The piperidine scaffold is a common feature in many bioactive molecules. Future research could investigate whether the this compound structure or its derivatives can be optimized to bind to an E3 ligase, potentially a novel one, serving as the "E3-recruiting" part of a PROTAC.
Scaffold for PROTAC Synthesis: The molecule could serve as a versatile building block or part of the "linker" component that connects the target-binding warhead to the E3-recruiting ligand. Its stereochemistry and functional groups could be used to control the spatial orientation and physicochemical properties of the final PROTAC.
This approach represents a significant opportunity to develop new chemical tools for biology and potential therapeutics for diseases driven by protein overexpression. nih.gov
Application in Chemical Biology Tools Development
Beyond PROTACs, this compound can serve as a foundational structure for developing novel chemical biology tools to probe biological systems.
Fragment-Based Screening: The molecule itself is a prime candidate for fragment-based drug discovery (FBDD) libraries. Its three-dimensional structure and defined functional groups could be used to screen against various protein targets to identify initial low-affinity hits that can be optimized into potent inhibitors or probes.
Development of Covalent Probes: The nitrile group, while relatively stable, can be activated under certain biological contexts or modified to become a reactive "warhead." This could be used to design targeted covalent inhibitors that form a permanent bond with a protein of interest, allowing for its identification and functional characterization.
Synthesis of Fluorescent Labels: The piperidine-acetonitrile scaffold could be elaborated through chemical synthesis to attach fluorophores. Such fluorescently-tagged molecules could be used to visualize biological processes or track the localization of specific molecular targets within cells.
Q & A
Q. What synthetic routes are recommended for 3-Methyl-2-piperidineacetonitrile in academic research?
The synthesis of this compound derivatives often employs acetonitrile precursors in multi-step reactions. For example, piperidine-containing nitriles can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting acetonitrile derivatives with piperidine under controlled temperatures (0–5°C) in ethanol, using catalytic piperidine to drive regioselectivity . Solvent choice (e.g., ethanol) and reaction duration (2–12 hours) are critical for minimizing side products. Researchers should validate purity using techniques like HPLC or TLC, as outlined in protocols for analogous compounds .
Q. How can structural properties of this compound derivatives be characterized?
X-ray crystallography is the gold standard for resolving molecular geometry. For instance, studies on related acetonitrile complexes have revealed bond angles (e.g., C–C–N ≈ 115°) and torsional parameters critical for reactivity . Complement this with spectroscopic methods:
- IR spectroscopy to identify nitrile (C≡N) stretches (~2240 cm⁻¹).
- NMR (¹H/¹³C) to confirm substituent positions on the piperidine ring . Computational tools like DFT can pre-validate structural data before experimental analysis .
Q. What safety protocols are essential when handling nitrile-containing compounds like this compound?
Nitriles pose toxicity risks via inhalation or dermal exposure. Mandatory protocols include:
- PPE : Gloves, goggles, and lab coats to prevent contact .
- Ventilation : Use fume hoods during synthesis or purification.
- Waste disposal : Segregate nitrile waste and collaborate with certified agencies for neutralization .
Advanced Research Questions
Q. How can DFT studies predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) models electron distribution and frontier molecular orbitals (FMOs) to predict reactive sites. For example, studies on imidazo-pyridine acetonitrile precursors used DFT to calculate HOMO-LUMO gaps, identifying nucleophilic regions prone to electrophilic attack . Researchers should:
- Optimize molecular geometry using B3LYP/6-31G* basis sets.
- Simulate reaction pathways (e.g., cyclization or substitution) to assess activation energies . Cross-validate computational results with experimental kinetic data to refine models.
Q. What strategies resolve contradictions between experimental and computational data for this compound?
Iterative analysis is key. For instance, if DFT predicts a reaction intermediate not observed experimentally:
- Re-examine computational parameters (e.g., solvent effects, basis sets).
- Conduct controlled experiments (e.g., varying temperature/pH) to detect transient species.
- Use hyphenated techniques (LC-MS/NMR) to capture short-lived intermediates . Discrepancies in regioselectivity may arise from steric effects not modeled in simulations; crystallographic data can clarify .
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high regioselectivity?
Regioselectivity depends on steric and electronic factors. Strategies include:
- Catalyst screening : Palladium complexes or piperidine bases can direct substitution patterns .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine.
- Temperature control : Low temperatures (0–5°C) favor kinetic over thermodynamic products . Monitor reaction progress via in-situ IR or GC-MS to adjust conditions dynamically.
Methodological Considerations
- Data Validation : Cross-reference spectral data with published benchmarks for nitriles (e.g., ¹H NMR δ 1.2–1.5 ppm for piperidine methyl groups) .
- Error Analysis : Quantify uncertainties in crystallographic parameters (e.g., R-factor ≤ 0.066) to assess structural reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
